molecular formula C12H18F2O2 B3027793 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1389315-19-8

1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B3027793
CAS No.: 1389315-19-8
M. Wt: 232.27
InChI Key: XPEUSIBLDSTITG-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique cycloalkane structure. This compound features a cyclohexane ring substituted with a cyclobutylmethyl group and two fluorine atoms at the 4-position, along with a carboxylic acid functional group. The presence of fluorine atoms and the cyclobutylmethyl group imparts distinct chemical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid typically involves multi-step organic reactions One common approach is the alkylation of cyclohexanone with cyclobutylmethyl bromide in the presence of a base, followed by fluorination at the 4-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST)

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for fluorination and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to the corresponding alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Esters, amides, or other carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Compounds with substituted fluorine atoms.

Scientific Research Applications

1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclobutylmethyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the cyclobutylmethyl and fluorine substituents, resulting in different chemical properties.

    4,4-Difluorocyclohexane-1-carboxylic acid: Similar but without the cyclobutylmethyl group.

    Cyclobutylmethylcyclohexane: Lacks the carboxylic acid and fluorine substituents.

Uniqueness: 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is unique due to the combination of its cyclobutylmethyl group, fluorine atoms, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2O2/c13-12(14)6-4-11(5-7-12,10(15)16)8-9-2-1-3-9/h9H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEUSIBLDSTITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2(CCC(CC2)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178969
Record name Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389315-19-8
Record name Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389315-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 2
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 3
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 4
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 5
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 6
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

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